molecular formula C16H21N3O3S B10937471 N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(phenylsulfonyl)propanamide

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(phenylsulfonyl)propanamide

Cat. No.: B10937471
M. Wt: 335.4 g/mol
InChI Key: RQMZBUHNNGKAAH-UHFFFAOYSA-N
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Description

N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE is a complex organic compound featuring a pyrazole ring, an ethyl group, and a phenylsulfonyl group. This compound is part of the pyrazole family, known for its diverse applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with an appropriate amine, followed by sulfonylation to introduce the phenylsulfonyl group . Reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems can be employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N1-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity . Pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-[1-(1-ethylpyrazol-3-yl)ethyl]propanamide

InChI

InChI=1S/C16H21N3O3S/c1-3-19-11-9-15(18-19)13(2)17-16(20)10-12-23(21,22)14-7-5-4-6-8-14/h4-9,11,13H,3,10,12H2,1-2H3,(H,17,20)

InChI Key

RQMZBUHNNGKAAH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(C)NC(=O)CCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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